5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and an N-propan-2-yl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate . This disruption occurs through the oxidative removal of a specific group in the compound by mixed function oxidases .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact a compound’s bioavailability.
Result of Action
Similar compounds have shown potent biological activities, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-furoic acid.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-furoic acid in the presence of a suitable catalyst to form an intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with isopropylamine to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group but has a different heterocyclic core.
5-(4-chlorophenyl)-1H-indole-2-carboxamide: Similar structure with an indole ring instead of a furan ring.
Uniqueness
5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide is unique due to its specific combination of a furan ring with a 4-chlorophenyl group and an N-propan-2-yl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9(2)16-14(17)13-8-7-12(18-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNHWERGJQVSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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